molecular formula C10H19NO B14701365 N-(3-Ethylpentan-3-yl)prop-2-enamide CAS No. 22431-84-1

N-(3-Ethylpentan-3-yl)prop-2-enamide

Cat. No.: B14701365
CAS No.: 22431-84-1
M. Wt: 169.26 g/mol
InChI Key: MDBDSDXZHAEMPV-UHFFFAOYSA-N
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Description

N-(3-Ethylpentan-3-yl)prop-2-enamide is a synthetic amide derivative characterized by a prop-2-enamide backbone substituted with a branched alkyl group (3-ethylpentan-3-yl) at the nitrogen atom. This structure confers unique steric and electronic properties, distinguishing it from aromatic or polar-substituted analogs.

Properties

CAS No.

22431-84-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-(3-ethylpentan-3-yl)prop-2-enamide

InChI

InChI=1S/C10H19NO/c1-5-9(12)11-10(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3,(H,11,12)

InChI Key

MDBDSDXZHAEMPV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethylpentan-3-yl)prop-2-enamide typically involves the reaction of 3-ethylpentan-3-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-ethylpentan-3-amine+acryloyl chlorideThis compound+HCl\text{3-ethylpentan-3-amine} + \text{acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-ethylpentan-3-amine+acryloyl chloride→this compound+HCl

The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into a reactor where the reaction takes place, and the product is continuously removed, purified, and collected.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylpentan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally include substituted amides or other derivatives.

Scientific Research Applications

N-(3-Ethylpentan-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethylpentan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Prop-2-enamide derivatives share a common core but vary in nitrogen substituents, which dictate their functional profiles:

Compound Name N-Substituent Key Structural Features
N-(3-Ethylpentan-3-yl)prop-2-enamide 3-Ethylpentan-3-yl (branched alkyl) High lipophilicity, steric bulk
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) 3-Fluoro-4-(trifluoromethyl)phenyl Electron-withdrawing substituents
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) 2-(4-Hydroxyphenyl)ethyl Polar hydroxyl/methoxy groups
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)-prop-2-enamide 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl Multiple hydrogen-bonding sites

Key Observations :

  • Lipophilicity : The 3-ethylpentan-3-yl group in the target compound enhances lipophilicity compared to aromatic or polar substituents (e.g., Moupinamide’s hydroxyphenyl group). This may improve membrane permeability but reduce aqueous solubility .

Key Observations :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃, -F) at meta/para positions (compound 10) enhance antimicrobial potency . The target compound’s alkyl group lacks such electronic effects, suggesting reduced efficacy in this domain.
  • Anti-inflammatory Activity: Polar substituents (e.g., hydroxyl, methoxy in Moupinamide) are critical for NF-κB inhibition . The target compound’s nonpolar alkyl chain may limit such interactions.

Physicochemical and ADMET Properties

Lipophilicity (logP/D) and solubility are pivotal for drug-likeness:

Compound Experimental logP (RP-HPLC/RP-TLC) Predicted Solubility ADMET Considerations
Compound 10 High (due to -CF₃) Low Potential for accumulation
Moupinamide Moderate (polar groups) Moderate Better renal clearance
This compound Very high (branched alkyl) Very low High tissue penetration, poor solubility

Key Observations :

  • Lipophilicity : The target compound’s logP likely exceeds that of aromatic analogs, aligning with trends in branched alkyl chains .
  • Solubility : Low aqueous solubility may limit bioavailability, necessitating formulation adjustments.

Principal Component Analysis (PCA) and Structural Similarity

PCA of cinnamanilides () revealed:

  • Nitro- and halogen-substituted isomers (e.g., compounds 17–18) cluster separately due to electronic effects.
  • The target compound’s alkyl substituent would likely occupy a distinct region in PCA, reflecting its unique physicochemical profile .

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